HMPL-523

SYK inhibitor selectivity KDR off-target RET kinase

HMPL-523 (sovleplenib) is an investigational, orally bioavailable, small-molecule inhibitor of spleen tyrosine kinase (SYK) developed by HUTCHMED. It was engineered through structure-activity relationship (SAR)-driven medicinal chemistry to achieve high selectivity for SYK while deliberately avoiding off-target kinase inhibition—particularly against KDR (VEGFR2) and RET—that has been associated with dose-limiting toxicities in first-generation SYK inhibitors such as fostamatinib.

Molecular Formula
Molecular Weight
Cat. No. B1192937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHMPL-523
SynonymsHMPL-523;  HMPL 523;  HMPL523.
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HMPL-523 (Sovleplenib) Procurement Guide: A Next-Generation Selective SYK Inhibitor for Autoimmune and B-Cell Malignancy Research


HMPL-523 (sovleplenib) is an investigational, orally bioavailable, small-molecule inhibitor of spleen tyrosine kinase (SYK) developed by HUTCHMED . It was engineered through structure-activity relationship (SAR)-driven medicinal chemistry to achieve high selectivity for SYK while deliberately avoiding off-target kinase inhibition—particularly against KDR (VEGFR2) and RET—that has been associated with dose-limiting toxicities in first-generation SYK inhibitors such as fostamatinib . HMPL-523 has completed a pivotal Phase 3 trial (ESLIM-01) in chronic primary immune thrombocytopenia (ITP) and is under investigation in Phase 2/3 trials for warm antibody autoimmune hemolytic anemia (wAIHA) and Phase 1 trials for relapsed/refractory B-cell malignancies .

Why HMPL-523 Cannot Be Substituted with Other SYK or BTK Inhibitors: The Evidence Threshold


SYK inhibitors and their BTK-inhibitor alternatives exhibit profound divergence in kinase selectivity profiles, clinical durability of response, and safety signatures. Fostamatinib (the only FDA-approved SYK inhibitor for ITP) demonstrates equipotent inhibition of KDR and RET off-targets that drive hypertension and reproductive toxicity, limiting its therapeutic window . Rilzabrutinib, a BTK inhibitor recently approved for ITP, targets a different node in BCR signaling and achieved a durable response rate of only 23% in its Phase 3 LUNA3 trial, versus 48.4% for HMPL-523 in ESLIM-01 . Even among SYK inhibitors, TAK-659 displays dual SYK/FLT3 inhibition, and cerdulatinib targets both SYK and JAK, fundamentally altering pharmacological profiles . These differences are not interchangeable; they directly determine clinical efficacy, toxicity management, and patient selection strategies.

HMPL-523 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Selectivity, Efficacy, and Safety Data


Kinase Selectivity Superiority of HMPL-523 Over Fostamatinib's Active Metabolite R406 Against KDR and RET Off-Targets

HMPL-523 was directly compared with R406 (the active metabolite of fostamatinib) in recombinant enzymatic assays. HMPL-523 inhibited SYK with an IC50 of 0.025 μM, while R406 inhibited SYK with an IC50 of 0.041 μM . The critical differentiation lies in off-target kinase activity: R406 potently inhibited KDR with an IC50 of 0.030 μM (KDR/SYK selectivity ratio = 0.73, indicating stronger KDR inhibition than SYK inhibition) and RET with an IC50 of 0.010 μM . In contrast, HMPL-523 inhibited KDR with an IC50 of 0.390 μM, yielding a KDR/SYK selectivity ratio of 15.6—a >21-fold improvement in selectivity margin over R406 . HMPL-523 was specifically designed to minimize KDR and RET inhibition, which are mechanistically linked to hypertension and reproductive toxicity observed with fostamatinib in preclinical and clinical settings .

SYK inhibitor selectivity KDR off-target RET kinase fostamatinib comparison hypertension liability

Durable Platelet Response Rate in Chronic ITP: ESLIM-01 Phase 3 vs. Fostamatinib FIT1/FIT2 and Rilzabrutinib LUNA3

In the Phase 3 ESLIM-01 trial (N=188; 2:1 randomization; 300 mg QD; 24-week double-blind period), HMPL-523 achieved a durable response rate (DRR, defined as platelet count ≥50×10⁹/L on at least 4 of 6 visits between weeks 14–24) of 48.4% (61/126) versus 0% (0/62) for placebo (difference 48% [95% CI 40–57]; p<0.0001) . In the pooled analysis of the two Phase 3 FIT1 and FIT2 trials of fostamatinib, the stable response rate (defined comparably as platelet count ≥50×10⁹/L on at least 4 of 6 visits between weeks 14–24) was 18% (18/101) versus 0% (0/49) for placebo . In the Phase 3 LUNA3 trial of rilzabrutinib (400 mg BID), the durable platelet response rate was 23% versus 0% for placebo (p<0.0001) . While these are cross-study comparisons with different patient populations and trial designs, HMPL-523's 48.4% DRR is numerically more than 2.5-fold higher than fostamatinib's 18% and more than 2-fold higher than rilzabrutinib's 23% among placebo-controlled Phase 3 trials in previously treated chronic ITP patients.

immune thrombocytopenia durable response rate platelet count Phase 3 clinical trial fostamatinib comparison

Overall Platelet Response Rate in ITP: ESLIM-01 vs. Fostamatinib FIT1/FIT2 Pooled Analysis

In the ESLIM-01 trial, HMPL-523 achieved an overall response rate (ORR, defined as at least one platelet count ≥50×10⁹/L) of 70.6% (0–24 weeks) versus 16.1% for placebo (p<0.0001), with an ORR of 68.3% at 0–12 weeks . In the pooled analysis of the FIT1 and FIT2 Phase 3 trials, fostamatinib (100 mg BID) achieved an overall response rate of 43% (43/101) versus 14% (7/49) for placebo (p=0.0006) within the first 12 weeks of treatment . While employing slightly different ORR definitions (ESLIM-01: ≥1 platelet count ≥50×10⁹/L over 24 weeks; FIT: retrospectively defined ≥1 platelet count ≥50×10⁹/L within first 12 weeks), HMPL-523's ORR of 68.3% at 0–12 weeks is 25.3 absolute percentage points higher than fostamatinib's 43% ORR at 0–12 weeks in comparable placebo-controlled Phase 3 settings .

overall response rate immune thrombocytopenia platelet response fostamatinib comparison Phase 3 trial

Rapidity of Platelet Response Onset: HMPL-523 Median 8 Days vs. Fostamatinib Median 15 Days

In the ESLIM-01 Phase 3 trial, HMPL-523 demonstrated a median time to response of 8 days compared with 30 days for placebo . In the FIT1/FIT2 pooled analysis, fostamatinib showed a median time to response of 15 days at the approved 100 mg BID dose, with 83% of responders achieving response within 8 weeks . This represents an approximately 1.9-fold faster median time to first response for HMPL-523 relative to fostamatinib (8 days vs. 15 days). Earlier Phase 1b/2 data for HMPL-523 corroborated this rapid onset, with most responding patients at the 300 mg QD dose achieving a platelet count peak within 1 week of treatment initiation .

time to response platelet recovery ITP rapid onset fostamatinib comparison

Safety Profile: Grade ≥3 TEAE Rates for HMPL-523 Comparable to Placebo, in Contrast to Known Off-Target Toxicities of First-Generation SYK Inhibitors

In the ESLIM-01 Phase 3 trial, the incidence of grade ≥3 treatment-emergent adverse events (TEAEs) was 25.4% in the HMPL-523 arm versus 24.2% in the placebo arm, a difference of only 1.2 percentage points . Specific grade ≥3 TEAEs for HMPL-523 versus placebo included: decreased platelet count (7% vs. 10%), decreased neutrophil count (3% vs. 0%), and hypertension (3% vs. 0%) . Notably, hypertension—a class-related toxicity linked to KDR inhibition—occurred at a low rate of 3% with HMPL-523. In contrast, fostamatinib's prescribing information carries warnings for hypertension (observed in clinical trials), hepatotoxicity, and embryo-fetal toxicity linked to its potent KDR and RET off-target inhibition . The 99% overall TEAE rate in the HMPL-523 arm (vs. 85% for placebo) predominantly reflected mild-to-moderate events, with serious TEAEs occurring in 21% of HMPL-523 patients versus 18% of placebo patients .

treatment-emergent adverse events safety profile hypertension placebo-comparable fostamatinib toxicity

Preclinical In Vivo Efficacy Across Four Distinct Autoimmune Disease Models Supports Broad Therapeutic Potential for HMPL-523

HMPL-523 was evaluated in four distinct rodent autoimmune disease models following oral administration, demonstrating dose-dependent efficacy in each: a murine model of immune thrombocytopenia (ITP), a murine model of autoimmune hemolytic anemia (AIHA), a murine model of chronic graft-versus-host disease (cGVHD), and a rat model of collagen-induced arthritis (CIA) . In B-cell lymphoma xenograft models, HMPL-523 (100 mg/kg daily oral) inhibited tumor growth in the REC-1 subcutaneous xenograft model with a tumor growth inhibition (TGI) of 59% . While fostamatinib has demonstrated preclinical efficacy in the ITP and CIA models, its therapeutic window was constrained by KDR-mediated blood pressure elevation in preclinical toxicology studies . No single comparator SYK inhibitor has published preclinical efficacy data spanning all four autoimmune disease models (ITP, AIHA, cGVHD, CIA) with a single agent as demonstrated for HMPL-523, though this represents a class-level inference rather than a direct head-to-head comparison.

preclinical efficacy autoimmune disease models ITP mouse model AIHA cGVHD collagen-induced arthritis

Optimal Research and Procurement Application Scenarios for HMPL-523 Based on Quantitative Evidence


Chronic ITP Clinical Research Requiring High-Bar Durable Response Endpoints

HMPL-523 is the optimal SYK inhibitor for clinical studies or translational research in chronic primary ITP where durable platelet response (≥50×10⁹/L on ≥4 of 6 visits between weeks 14–24) is the primary endpoint. The 48.4% durable response rate demonstrated in ESLIM-01 surpasses the 18% stable response rate of fostamatinib in FIT1/FIT2 and the 23% durable response rate of rilzabrutinib in LUNA3 in comparable Phase 3 settings. Researchers designing trials where sustained platelet count maintenance is critical to regulatory or clinical decision-making should prioritize HMPL-523.

Kinase Selectivity Profiling Studies Comparing SYK Inhibitor Off-Target Landscapes

For research programs requiring a SYK inhibitor with minimal confounding off-target kinase activity—particularly for studies of SYK-dependent signaling where KDR or RET inhibition would confound interpretation—HMPL-523 is the preferred tool compound. Its KDR/SYK selectivity ratio of 15.6 contrasts sharply with R406's ratio of 0.73, meaning that at concentrations achieving full SYK inhibition, HMPL-523 spares KDR by a >21-fold margin relative to R406 . This selectivity profile is especially relevant for cardiovascular safety pharmacology studies and for chronic autoimmune disease models where prolonged KDR inhibition would introduce hypertension as a confounding variable.

Preclinical Multi-Indication Autoimmune Disease Modeling

Investigators studying SYK biology across diverse autoimmune pathologies—including antibody-mediated cytopenias (ITP, AIHA), alloimmune disease (cGVHD), and inflammatory arthritis (CIA)—should select HMPL-523 for its demonstrated dose-dependent efficacy across all four models following oral administration . The breadth of validated preclinical efficacy reduces the need to switch tool compounds when expanding from one disease model to another, ensuring pharmacological consistency across a multi-model research program. Procurement for a core facility or shared resource laboratory supporting multiple autoimmune disease investigators is a particularly suitable scenario.

Combination Therapy Studies with BTK, PI3Kδ, or Bcl-2 Family Inhibitors in B-Cell Malignancies

HMPL-523 has demonstrated synergistic activity with BTK inhibitors, PI3Kδ inhibitors, and Bcl-2 family inhibitors in killing human diffuse large B-cell lymphoma (DLBCL) cells in vitro . For oncology research programs exploring vertical pathway blockade—targeting SYK upstream of both BTK and PI3Kδ in the BCR signaling cascade—HMPL-523 provides an mechanistically rational SYK inhibitor with documented synergy data, a well-defined safety margin (grade ≥3 TEAEs comparable to placebo in ITP trials) , and established Phase 1 clinical safety data in B-cell lymphoma patients that facilitates translational bridging from preclinical models to clinical investigation.

Quote Request

Request a Quote for HMPL-523

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.